3-Methoxyhepta-1,2-diene
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Overview
Description
3-Methoxyhepta-1,2-diene is an organic compound with the molecular formula C8H14O It is a diene, meaning it contains two double bonds, and is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the hepta-1,2-diene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyhepta-1,2-diene can be achieved through several methods. One common approach involves the reaction of hepta-1,2-diene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the addition of the methoxy group to the diene. Another method involves the use of organometallic reagents, such as Grignard reagents, to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyhepta-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3-Methoxyhepta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxyhepta-1,2-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of double bonds, making it reactive towards electrophiles. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Hepta-1,2-diene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methylhepta-1,2-diene: Contains a methyl group instead of a methoxy group, affecting its chemical properties and reactivity.
3-Ethoxyhepta-1,2-diene: Similar structure but with an ethoxy group, leading to different reactivity and applications.
Uniqueness: 3-Methoxyhepta-1,2-diene is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides additional sites for hydrogen bonding. This makes it a valuable compound in organic synthesis and various research applications.
Properties
CAS No. |
20524-91-8 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(5-2)9-3/h2,4,6-7H2,1,3H3 |
InChI Key |
DSJNGSNJYYTGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)OC |
Origin of Product |
United States |
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